
trans-4-Propyl-4'-(2,3,4-trifluorophenyl)-1,1'-bi(cyclohexane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans-4-Propyl-4'-(2,3,4-trifluorophenyl)-1,1'-bi(cyclohexane) is a synthetic compound that has been studied for its potential applications in scientific research. It belongs to a class of compounds known as biaryl compounds which are composed of two aromatic rings connected by a single carbon-carbon bond. This compound has been studied for its unique properties and potential applications in a variety of fields including organic synthesis, medicinal chemistry, and biochemistry.
Applications De Recherche Scientifique
Trans-4-Propyl-4'-(2,3,4-trifluorophenyl)-1,1'-bi(cyclohexane) has been studied for its potential applications in scientific research. Its unique properties make it an ideal candidate for use in a variety of fields including organic synthesis, medicinal chemistry, and biochemistry. For example, it has been used in the synthesis of a variety of organic molecules, including drugs, dyes, and polymers. In addition, it has been used as a catalyst in the synthesis of peptides and other biological molecules.
Mécanisme D'action
The mechanism of action of trans-4-Propyl-4'-(2,3,4-trifluorophenyl)-1,1'-bi(cyclohexane) is not fully understood. However, it is believed that the compound acts as a Lewis acid, meaning that it can accept electrons from other molecules. This allows the compound to facilitate the formation of carbon-carbon bonds between two molecules, thus providing a suitable environment for the synthesis of organic molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of trans-4-Propyl-4'-(2,3,4-trifluorophenyl)-1,1'-bi(cyclohexane) have not been extensively studied. However, it is believed that the compound can act as an inhibitor of certain enzymes, thus inhibiting their activity and potentially affecting the biochemical pathways in which they are involved. In addition, the compound has been found to have antioxidant properties, which may be beneficial in the prevention of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using trans-4-Propyl-4'-(2,3,4-trifluorophenyl)-1,1'-bi(cyclohexane) in laboratory experiments is its high reactivity. This allows for the synthesis of a wide variety of organic molecules in a relatively short period of time. In addition, the compound is relatively non-toxic and can be handled safely in the laboratory environment. However, the compound is also expensive and is not widely available, which can limit its use in some experiments.
Orientations Futures
The potential applications of trans-4-Propyl-4'-(2,3,4-trifluorophenyl)-1,1'-bi(cyclohexane) are vast and there are many future directions that could be explored. For example, further research could be conducted into the compound's potential as an inhibitor of certain enzymes, as well as its potential to act as an antioxidant. In addition, further research could be conducted into the compound's potential applications in the synthesis of peptides and other biological molecules. Finally, further research could be conducted into the compound's potential applications in the fields of medicinal chemistry and drug design.
Méthodes De Synthèse
The synthesis of trans-4-Propyl-4'-(2,3,4-trifluorophenyl)-1,1'-bi(cyclohexane) is achieved through a process known as Suzuki coupling. This process involves the combination of two reagents, a boronic acid and an organohalide, under mild conditions to form the desired product. The reaction is catalyzed by a palladium catalyst, which facilitates the formation of the carbon-carbon bond between the two reagents.
Propriétés
IUPAC Name |
1,2,3-trifluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29F3/c1-2-3-14-4-6-15(7-5-14)16-8-10-17(11-9-16)18-12-13-19(22)21(24)20(18)23/h12-17H,2-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICLZCWIEIKVPRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2CCC(CC2)C3=C(C(=C(C=C3)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29F3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-4-Propyl-4'-(2,3,4-trifluorophenyl)-1,1'-bi(cyclohexane) | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

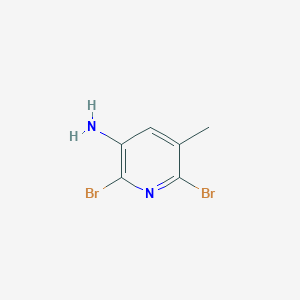
![2-[(4-Nitrophenyl)carbamoyl]benzoic acid](/img/structure/B179000.png)
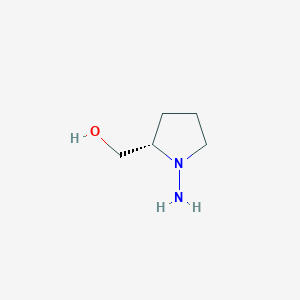
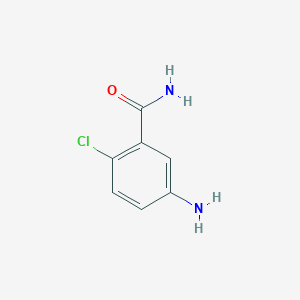
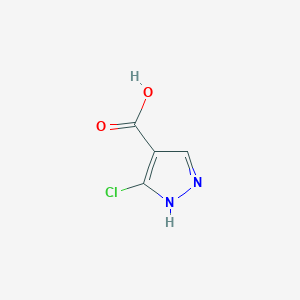
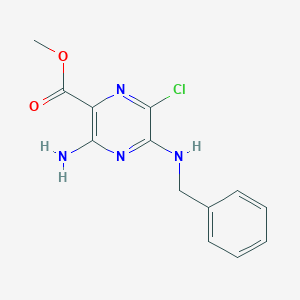


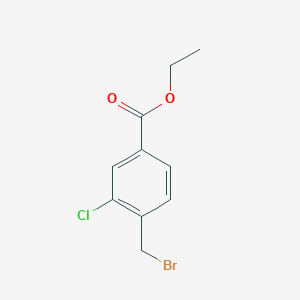

![N-[(5-methylfuran-2-yl)methyl]ethanamine](/img/structure/B179043.png)

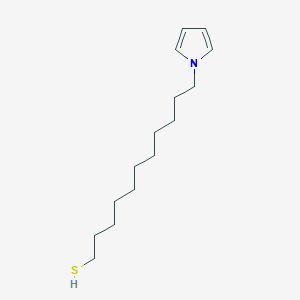
![Cyclopropanecarboxaldehyde, 2-(1-hexenyl)-, [1S-[1alpha,2alpha(E)]]-(9CI)](/img/structure/B179053.png)